molecular formula C17H22N4O B2600102 N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1286695-70-2

N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2600102
CAS No.: 1286695-70-2
M. Wt: 298.39
InChI Key: FKXRJSQAUZHFHE-UHFFFAOYSA-N
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Description

N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a phenyl group, and a pyrrole moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step procedures. One common method includes the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) as a catalyst to form the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with various molecular targets and pathways. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects . The compound may also inhibit specific enzymes or receptors involved in pain and inflammation pathways, contributing to its anti-nociceptive properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to its specific combination of a piperazine ring, phenyl group, and pyrrole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Compared to similar compounds, it may offer different reactivity and biological activity profiles, which can be advantageous in specific contexts.

Properties

IUPAC Name

N-(4-methylpiperazin-1-yl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-19-11-13-21(14-12-19)18-17(22)16(20-9-5-6-10-20)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXRJSQAUZHFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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